Although the provided literature doesn't explicitly detail the molecular structure of S3I-1757, it does mention the use of molecular modeling techniques to understand its interaction with the STAT3 protein. [, ] This suggests that the three-dimensional structure of the molecule has been elucidated, but the specific data and analyses are not provided in the given abstracts.
S3I-1757 functions by disrupting the dimerization of STAT3, a process essential for its activation and subsequent effects on gene expression. [, ] The molecule achieves this by binding to the SH2 domain of STAT3, specifically at the binding site for phosphorylated tyrosine-705 (pY705). [, ] This interaction prevents the reciprocal binding of two STAT3 molecules, effectively inhibiting the formation of active STAT3 dimers. [, ]
Inhibition of STAT3 Activity: S3I-1757 effectively inhibits STAT3 phosphorylation, nuclear accumulation, DNA binding, and transcriptional activity in various human cancer cell lines. [, ] This inhibition has been observed in both anchorage-dependent and -independent growth conditions, indicating its potential against both localized and metastatic cancer. [, ]
Suppression of Malignant Transformation: Studies demonstrate that S3I-1757 suppresses the malignant transformation of human cancer cells dependent on STAT3 activity. [, ] This is supported by its ability to inhibit the expression of STAT3 target genes involved in cell survival, proliferation, and invasion, such as Bcl-xL, survivin, cyclin D1, and MMP-9. [, ]
Targeted Delivery Systems: Researchers are exploring nanoparticle-based delivery systems to improve the pharmacological properties and delivery of S3I-1757. [, ] For instance, encapsulating S3I-1757 in nanoparticles decorated with anti-CD38 antibodies has shown promise in enhancing its uptake and efficacy against multiple myeloma. []
Model Systems for STAT3 Inhibition: Studies utilizing S3I-1757 provide valuable insights into the role of STAT3 in various cellular processes and diseases. The use of STAT3-C, a constitutively active mutant of STAT3, further strengthens the specificity of S3I-1757's action by demonstrating that S3I-1757's effects are specifically reversed in cells expressing this mutant. [, ] This highlights its utility as a tool for dissecting STAT3 signaling pathways.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4